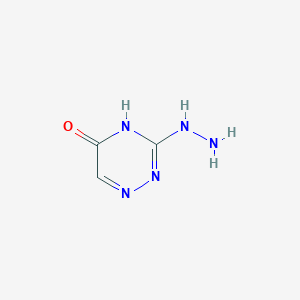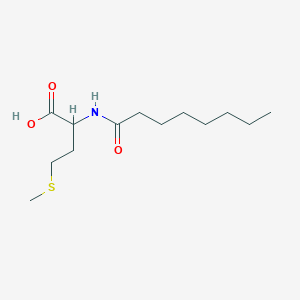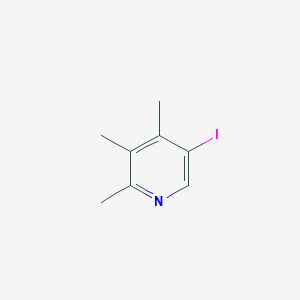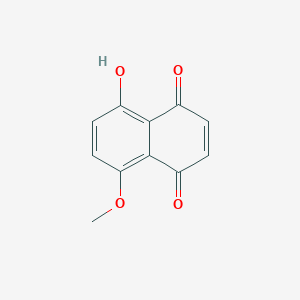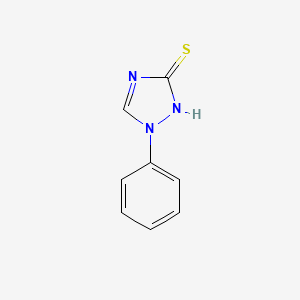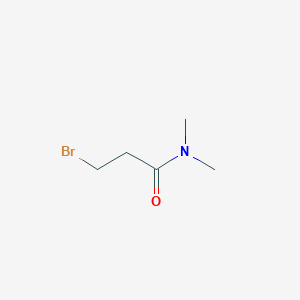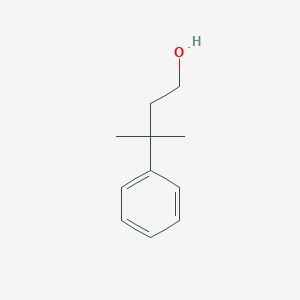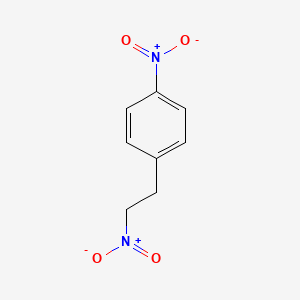![molecular formula C14H24N2O6 B3049724 tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate CAS No. 2173991-65-4](/img/structure/B3049724.png)
tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate
Übersicht
Beschreibung
“tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate” is a chemical compound with the CAS Number: 2173991-80-3 . It is a solid substance and is used in various applications such as drug synthesis and catalysis.
Synthesis Analysis
The synthesis of similar compounds involves the use of reagents like tert-butyl 6-hydroxy-2-azaspiro [3.3]heptane-2-carboxylate in dichloromethane, treated with Dess-Martin periodinane .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-9-4-12(5-9)6-12-7-12;/h9,13H,4-8H2,1-3H3,(H,13,15);1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight is 262.78 . More specific physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Bioremediation
Synthetic Phenolic Antioxidants (SPAs) and Environmental Concerns : SPAs, including compounds like tert-butyl derivatives, have been detected in various environmental matrices. Their presence in the environment raises concerns due to potential toxicity and pollution. Future studies should aim at developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether (MTBE) : Research on the decomposition of MTBE, a related compound, by adding hydrogen in a cold plasma reactor has shown that radio frequency plasma can be an effective method for MTBE decomposition, suggesting potential applications for related compounds (Hsieh et al., 2011).
Biodegradation of MTBE : The degradation of MTBE, a compound structurally related to tert-butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate, has been extensively studied. Under certain conditions, MTBE can be biodegraded, albeit more slowly compared to other hydrocarbons. This suggests the potential for bioremediation strategies for similar compounds (Schmidt et al., 2004).
Review of MTBE Environmental Behavior : A comprehensive review of MTBE's environmental behavior has shown that it can significantly dissolve in water when mixed with gasoline. MTBE's weak sorption to subsurface solids indicates that it, and possibly related compounds, can easily migrate through groundwater. This underlines the importance of developing effective remediation strategies (Squillace et al., 1997).
Chemical Synthesis and Industrial Applications
- Synthetic Routes of Vandetanib : Research on synthetic routes of vandetanib, which involves the use of tert-butyl derivatives, has highlighted efficient methods for industrial production. This indicates the relevance of tert-butyl derivatives in synthesizing complex molecules for various applications, including pharmaceuticals (Mi, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14(4)9-5-12(6-9)7-13-8-12;3-1(4)2(5)6/h9,13H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZILLHUIRCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate | |
CAS RN |
2173991-65-4 | |
| Record name | Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-N-methyl-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





